{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid
Description
{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid is a boronic acid derivative featuring a piperidine-substituted ethoxy linker attached to a phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in pharmaceutical and materials science research .
Properties
IUPAC Name |
[3-(2-piperidin-1-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c16-14(17)12-5-4-6-13(11-12)18-10-9-15-7-2-1-3-8-15/h4-6,11,16-17H,1-3,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGXCTOOQRWXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCCCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311166-07-0 | |
| Record name | {3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve specific temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of piperidine derivatives, including {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid, in cancer therapy. These compounds have shown promise through mechanisms such as 1,3-dipolar cycloaddition and subsequent enamine reactions, leading to products with significant cytotoxicity against various cancer cell lines. For instance, studies indicate that certain piperidine-based compounds exhibit enhanced apoptosis induction in hypopharyngeal tumor cells compared to established drugs like bleomycin .
Alzheimer's Disease Treatment
Compounds containing piperidine moieties have been investigated for their ability to inhibit key enzymes involved in Alzheimer's disease, specifically acetylcholinesterase and butyrylcholinesterase. The incorporation of this compound into drug formulations may enhance brain exposure and improve therapeutic efficacy against neurodegenerative diseases .
Efflux Pump Inhibition
Boronic acids are known to have efflux pump inhibitory properties, which can enhance the effectiveness of antibiotics by preventing bacterial resistance mechanisms. This application is particularly relevant in treating infections caused by resistant strains of bacteria, where this compound could serve as a lead compound for developing new efflux pump inhibitors .
Sensor Development
The unique ability of boronic acids to bind reversibly to diols and sugars allows for the development of glucose-responsive sensors. This compound can be utilized in creating polymeric materials that change properties in response to glucose levels, making them suitable for diabetes monitoring applications .
Drug Delivery Systems
The mucoadhesive properties of boronic acid derivatives have been explored for drug delivery applications. By modifying chitosan with this compound, researchers aim to create carriers that can enhance the bioavailability of therapeutic agents through targeted delivery mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups on proteins, modulating their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Amines
Key Findings :
- Piperidine vs. Pyrrolidine : Pyrrolidine analogues (e.g., CAS 659731-18-7) exhibit higher metabolic stability due to reduced ring size but may suffer from lower solubility .
- Piperazine Derivatives : Compounds like CAS 913835-43-5 introduce a second nitrogen, enabling stronger interactions with targets (e.g., enzymes or receptors) .
Substituent Effects on the Phenyl Ring
Key Findings :
Linker Modifications
Key Findings :
Physicochemical and Commercial Data
Key Findings :
- Most analogues are similarly priced (~$500/250 mg) but vary in lead times .
Biological Activity
{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and antibacterial effects.
Chemical Structure and Properties
The chemical formula of this compound is C13H20BNO3, and its structure includes a piperidine moiety, which is known for enhancing biological activity in various compounds. The boronic acid functional group contributes to its reactivity and interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties.
- Cytotoxicity : In vitro studies indicate that this compound has a high cytotoxic effect on cancer cell lines, particularly MCF-7 (breast cancer) cells, with an IC50 value of approximately 18.76 µg/mL, suggesting potential for therapeutic applications in breast cancer treatment .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, potentially involving the inhibition of key enzymes involved in cell proliferation and survival. For instance, it may inhibit dihydrofolate reductase (DHFR), similar to other boron-containing compounds that disrupt DNA synthesis in rapidly dividing cells .
Enzyme Inhibition
This compound has shown promising results as an enzyme inhibitor:
- Cholinesterase Inhibition : The compound exhibits moderate acetylcholinesterase (AChE) activity (IC50: 115.63 µg/mL) and high butyrylcholinesterase (BuChE) activity (IC50: 3.12 µg/mL), indicating its potential use in treating neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant and Antimicrobial Activities : The compound also demonstrates strong antioxidant properties with an IC50 value of 0.14 µg/mL in DPPH free radical scavenging assays. Furthermore, it shows antibacterial activity against Escherichia coli at concentrations of 6.50 mg/mL, which could be beneficial for developing new antibacterial agents .
Case Studies
Several case studies highlight the biological activity of this compound:
- Breast Cancer Model : A study involving MCF-7 cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis markers, suggesting its efficacy as a potential chemotherapeutic agent.
- Neuroprotective Effects : In another study focusing on Alzheimer’s disease models, derivatives of piperidine including this boronic acid showed improved brain exposure and dual inhibition of cholinesterases, demonstrating enhanced neuroprotective effects compared to traditional treatments .
Comparative Analysis
To further understand the biological activity of this compound, a comparative analysis with other related compounds is presented below:
| Compound Name | Anticancer Activity (IC50) | AChE Inhibition (IC50) | BuChE Inhibition (IC50) |
|---|---|---|---|
| This compound | 18.76 µg/mL | 115.63 µg/mL | 3.12 µg/mL |
| Compound A (e.g., Bleomycin) | Varies | Not applicable | Not applicable |
| Compound B (e.g., Donepezil) | Not applicable | Low | Moderate |
Q & A
Q. How can the compound’s stability be improved for long-term storage in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
